molecular formula C11H12N4 B8422666 6-(4-Aminobenzyl)-pyrimidin-4-ylamine

6-(4-Aminobenzyl)-pyrimidin-4-ylamine

Cat. No. B8422666
M. Wt: 200.24 g/mol
InChI Key: HBYYAPHAFFZUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

A 4 N solution of HCl in dioxane (19.2 mL, 76.4 mmol, 30 equiv) is added to a solution of [4-(6-amino-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester (770 mg, 2.56 mmol) in CH2Cl2 (23 mL), under an argon atmosphere. The resulting white suspension is stirred at rt for 1.5 h and concentrated in vacuo. To the residue is added a 2 M methanolic solution of ammonia (3.8 mL, 7.68 mmol, 3 equiv) and the resulting yellow solution is concentrated in vacuo. The crude product is purified by silica gel (90 g) column chromatography CH2Cl2/MeOH, 90/10, then 80/20). The title compound is obtained as a white solid: ES-MS: 201.0 [M+H]+; single peak at tR=2.00 min (System 2); Rf=0.20 (CH2Cl2/MeOH, 90/10).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Name
[4-(6-amino-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.C(OC(=O)[NH:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]2[CH:27]=[C:26]([NH2:28])[N:25]=[CH:24][N:23]=2)=[CH:17][CH:16]=1)(C)(C)C.N>C(Cl)Cl>[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]2[N:23]=[CH:24][N:25]=[C:26]([NH2:28])[CH:27]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
19.2 mL
Type
reactant
Smiles
O1CCOCC1
Name
[4-(6-amino-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
770 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)N)=O
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.8 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting white suspension is stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the resulting yellow solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel (90 g) column chromatography CH2Cl2/MeOH, 90/10

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC=C(CC2=CC(=NC=N2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.